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An In-depth Technical Guide on the Toxicological Profile of Quizalotop-ethyl-d3

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Compound of Interest		
Compound Name:	Quizalofop-ethyl-d3	
Cat. No.:	B1413714	Get Quote

A Note on Deuterated Isotopologues: **Quizalofop-ethyl-d3** is a deuterated isotopologue of Quizalofop-ethyl, primarily used as an internal standard in analytical testing. The toxicological properties of deuterated compounds are widely considered to be equivalent to their non-deuterated counterparts. Therefore, this guide provides the comprehensive toxicological profile of Quizalofop-ethyl, which is applicable to **Quizalofop-ethyl-d3**. Regulatory bodies have established that the toxicological data for Quizalofop-ethyl can be used for the hazard characterization and risk assessment of its active isomer, Quizalofop-p-ethyl, further supporting the use of this data as a proxy.[1]

Executive Summary

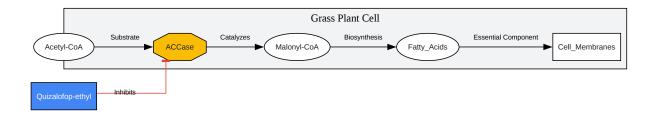
Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[2][3] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][4][5] This document provides a detailed overview of its toxicological profile, including acute, sub-chronic, and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive/developmental effects. The primary target organ for toxicity in repeated-dose studies is the liver.[6][7] Quizalofop-ethyl is not considered to be genotoxic or carcinogenic in humans under normal exposure conditions.[1][8]

Mechanism of Action

The herbicidal activity of Quizalofop-ethyl stems from its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1][4][5] ACCase is a critical



enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[4][5] Inhibition of this enzyme disrupts these vital processes, leading to cessation of growth and eventual death of the weed.[5][9] In mammals, Quizalofop-ethyl is rapidly metabolized to its active acid form, Quizalofop-acid.[7][10]

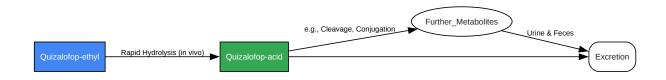


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Caption: Mechanism of action of Quizalofop-ethyl in grass weeds.

Metabolism and Pharmacokinetics

Following oral administration in rats, Quizalofop-ethyl is rapidly and extensively absorbed and metabolized.[1][10][11] The primary metabolic step is the hydrolysis of the ethyl ester to form its main metabolite, quizalofop-acid.[7][10] This conversion happens quickly, and the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues.[10][11][12] Further metabolism can occur through cleavage of the quinoxaline-phenyl ether bond and conjugation with glucuronic acid.[1] The majority of the administered dose is excreted in the urine and feces within a few days.[2][6] Studies have shown that the (+)-enantiomer of quizalofop-acid is preferentially absorbed and enriched in tissues compared to the (-)-enantiomer.[1][13]



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Caption: Simplified metabolic pathway of Quizalofop-ethyl.

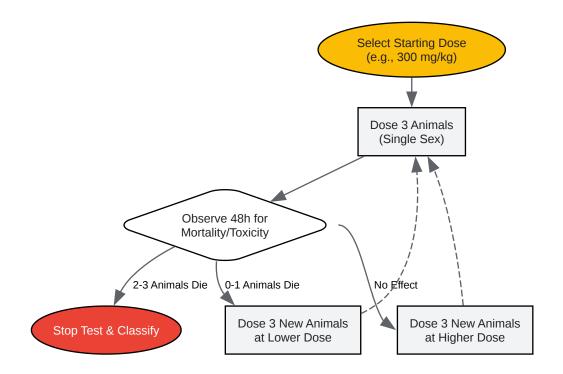
Acute Toxicity

Quizalofop-ethyl exhibits low to slight acute toxicity via oral, dermal, and inhalation routes of exposure.[1][6][14]

Study	Species	Route	Value (mg/kg or mg/L)	Toxicity Category	Reference
Acute Oral LD50	Rat (male)	Oral	1670	III	[14]
Acute Oral LD50	Rat (female)	Oral	1480	III	[14]
Acute Dermal	Rabbit	Dermal	> 5000	IV	[14]
Acute Inhalation LC50	Rat	Inhalation	4.8 - 5.8 mg/L	III	[14]
Primary Eye Irritation	Rabbit	Ocular	Mild Irritant	III	[14]
Primary Dermal Irritation	Rabbit	Dermal	Not an Irritant	IV	[14]
Dermal Sensitization	Guinea Pig	Dermal	Not a Sensitizer	N/A	[14]

Experimental Protocol: Acute Oral Toxicity (OECD TG 423) A stepwise procedure is used with 3 animals of a single sex (typically female) per step.[15] Dosing is based on a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16] Animals are fasted overnight before administration of a single dose by gavage.[8][15] Observations for mortality and clinical signs of toxicity are made for at least 14 days.[16] The classification of the substance is determined by the dose level at which mortality or clear signs of toxicity are observed.[15]





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Caption: Workflow for an Acute Oral Toxicity study (OECD 423).

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver as the primary target organ.[6][7] Effects observed include increased liver weight and histopathological changes such as hepatocellular hypertrophy.[6][8][17] In an 18-month study in mice, other effects noted at high doses included increased adrenal and thyroid weights.[1]



Study Duration	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Reference
90-Day	Rat	2	6.4	Liver lesions, increased liver weight	[2][14][17]
90-Day	Mouse	< 15	-	-	[14]
6-Month	Dog	2.5	-	-	[14]
1-Year	Dog	10	-	No observed effects at highest dose tested	[2][14][17]
18-Month	Mouse	12	48	Systemic effects, increased liver tumors at MTD	[14]
2-Year	Rat	0.9	3.7	Systemic effects	[8][14]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408) The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. During the study, animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. At the end of the 90-day period, animals are euthanized, and hematological and clinical biochemistry parameters are analyzed. A full necropsy is performed, and selected organs are weighed and examined histopathologically.

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted. The results consistently indicate that Quizalofop-ethyl is not genotoxic.[1][18]



Assay Type	System	Result	Reference
Bacterial Reverse Mutation	S. typhimurium	Negative	[1]
Mammalian Gene Mutation	Mouse Lymphoma	Negative	[1]
Chromosome Aberration	in vitro	Negative	[1]
Unscheduled DNA Synthesis	Rat Hepatocytes	Negative	[1]
In vivo Micronucleus	Mouse	Negative	[1]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have been conducted. In a 24-month study in rats, a slight, non-statistically significant increase in hepatocellular carcinomas was observed in high-dose females, which was not considered treatment-related.[1] In an 18-month mouse study, an increase in benign and malignant liver tumors occurred at the highest dose, which exceeded the maximum tolerated dose (MTD).[14] Overall, Quizalofop-ethyl is not classifiable as to its carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

Quizalofop-ethyl does not show evidence of being a primary reproductive or developmental toxicant.[8]

- Reproductive Toxicity: In a two-generation rat study, parental effects like decreased body
 weight were seen at the same dose level that caused some postnatal effects (decreased pup
 weights and survival).[19] There were no effects on reproductive function.[2]
- Developmental Toxicity: In developmental studies in rats and rabbits, maternal toxicity (e.g., decreased body weight gain) was observed at high doses, but no treatment-related developmental effects were seen in the fetuses up to the highest doses tested.[6][19][20]



There is no evidence of increased susceptibility of fetuses or offspring following in utero or postnatal exposure.[6][19]

Neurotoxicity and Immunotoxicity

Available data indicate that Quizalofop-ethyl is not neurotoxic.[6][7] No treatment-related effects on brain weight or histopathology of the nervous system have been observed in toxicity studies.[7] Additionally, studies have shown no evidence of immunotoxicity.[6][19]

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